molecular formula C6H9F3O2 B1631745 Ethyl 3,3,3-trifluoro-2-methylpropanoate CAS No. 56354-75-7

Ethyl 3,3,3-trifluoro-2-methylpropanoate

Cat. No.: B1631745
CAS No.: 56354-75-7
M. Wt: 170.13 g/mol
InChI Key: YEGQIYLYDBUDBB-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-methylpropanoate is an organic compound with the molecular formula C6H9F3O2. It is a colorless to yellow liquid that is used in various chemical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry .

Preparation Methods

Ethyl 3,3,3-trifluoro-2-methylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,3,3-trifluoro-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve high purity and efficiency .

Chemical Reactions Analysis

Ethyl 3,3,3-trifluoro-2-methylpropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 3,3,3-trifluoro-2-methylpropanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity and influence biochemical pathways .

Properties

IUPAC Name

ethyl 3,3,3-trifluoro-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O2/c1-3-11-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGQIYLYDBUDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525522
Record name Ethyl 3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56354-75-7
Record name Ethyl 3,3,3-trifluoro-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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